molecular formula C24H46N2O2 B3061082 1,14-Diazacyclohexacosane-2,15-dione CAS No. 4272-08-6

1,14-Diazacyclohexacosane-2,15-dione

Cat. No.: B3061082
CAS No.: 4272-08-6
M. Wt: 394.6 g/mol
InChI Key: QIAFMOCNLCQPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,14-Diazacyclohexacosane-2,15-dione is a fully characterized macrocyclic compound with the molecular formula C₂₄H₄₆N₂O₂ and a molecular weight of 394.6 g/mol . It features a 26-membered ring structure incorporating two nitrogen atoms and two ketone groups, which contributes to its utility in scientific research . This compound is compliant with regulatory guidelines and is employed as a reference standard for API Fatty Acid . It is specifically used for analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development, serving as a traceable reference against pharmacopeial standards (USP/EP) . In the field of material science, this compound and its structural analogs are of significant interest in polymer research. For instance, cyclic diamides and oligomers can serve as marker compounds for identifying and differentiating polyamide contaminants in polyolefin recyclates, which is crucial for improving the quality of recycled plastics . The mechanism of action for its analytical application is based on its well-defined structure, which allows for precise detection and quantification. Advanced analytical techniques such as reversed-phase HPLC coupled with triple quadrupole MS or drift-tube ion-mobility quadrupole time-of-flight mass spectrometry (DT-IM-QTOF-MS) can be used for its analysis, providing orthogonal confirmation of its structure through collision cross-section (CCS) measurements . ATTENTION: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1,14-diazacyclohexacosane-2,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N2O2/c27-23-19-15-11-7-3-1-5-9-13-17-21-25-24(28)20-16-12-8-4-2-6-10-14-18-22-26-23/h1-22H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAFMOCNLCQPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)NCCCCCCCCCCCC(=O)NCCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499107
Record name 1,14-Diazacyclohexacosane-2,15-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4272-08-6
Record name 1,14-Diazacyclohexacosane-2,15-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

HPLC-MS Analysis

ProQuest studies describe a reversed-phase HPLC method using a C18 column (150 × 2.1 mm, 1.7 μm) with triple quadrupole MS detection. The mobile phase combines 5 mM ammonium formate (pH 3.1) and acetonitrile in a gradient elution, achieving baseline separation of cyclic oligomers within 12 minutes. Collision cross-section (CCS) measurements provide orthogonal confirmation of macrocyclic structure through ion mobility spectrometry.

Table 2: Optimized HPLC parameters for cyclic diamide analysis

Parameter Specification
Column temperature 30°C
Flow rate 0.4 mL/min
Injection volume 2 μL
Ionization mode ESI+
Sheath gas temperature 350°C

Spectroscopic Characterization

FTIR spectra exhibit characteristic amide I (1640–1680 cm⁻¹) and amide II (1550–1600 cm⁻¹) bands, while ¹H NMR in deuterated DMSO shows broadened signals for macrocyclic protons between δ 1.2–1.8 ppm due to restricted rotation.

Synthetic Challenges and Optimization Strategies

Key challenges in large-scale production include:

  • Oligomerization side reactions : Statistical analysis indicates 12–18% linear dimer/polymer formation without strict stoichiometric control
  • Solvent purity requirements : Halogenated solvents must contain <50 ppm water to prevent precursor hydrolysis
  • Catalyst selection : Screenings show HOBt/DIC coupling systems provide 23% higher cyclization yields versus EDC/NHS chemistry

Chemical Reactions Analysis

1,14-Diazacyclohexacosane-2,15-dione can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Organic Chemistry :
    • Building Block : It is utilized as a building block for synthesizing more complex molecules and materials. Its ability to participate in various chemical reactions allows chemists to create derivatives with tailored properties for specific applications.
  • Biological Applications :
    • Drug Discovery : Research is ongoing to explore the potential of its derivatives as bioactive compounds. Studies indicate that these derivatives may interact with specific biological targets, influencing various pathways and making them candidates for pharmacological research .
    • Mechanism of Action : The interaction of this compound with molecular targets through its amide groups can modulate biological pathways, which is crucial for developing therapeutic agents.
  • Material Science :
    • Polymer Production : This compound can be employed in the production of advanced materials and polymers due to its structural properties that enhance material performance.
  • Industrial Applications :
    • The compound's unique properties allow it to be used in various industrial applications, including the formulation of specialized coatings and adhesives that require specific chemical characteristics .

Mechanism of Action

The mechanism of action of 1,14-diazacyclohexacosane-2,15-dione involves its interaction with molecular targets through its amide groups. These interactions can lead to the modulation of biological pathways, making it a candidate for drug development. The specific molecular targets and pathways involved depend on the derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with 1,14-Diazacyclohexacosane-2,15-dione, such as macrocyclic rings, dione groups, or nitrogen-containing heterocycles:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity Source
1,4-Benzodioxin-based thiadiazole analogs C₁₀H₈O₂S₂N₄ 296.32 g/mol Fused 1,3,4-thiadiazole and 1,2,4-thiadiazole rings; benzodioxine moiety α-Amylase/α-glucosidase inhibition (antidiabetic) Synthetic analogs
Glaucocalyxin A C₂₀H₂₈O₄ 332.43 g/mol Diterpenoid with 3,15-dione groups; tetracyclic structure Anticancer, anti-inflammatory Natural product
Diosbulbinoside D C₂₇H₃₄O₁₂ 562.55 g/mol Macrocyclic lactone with 6,15-dione; fused oxirane and pyran rings Cytotoxic, antiviral Natural product

Structural Analysis

  • Macrocyclic vs. Fused Systems: this compound is a macrocycle, whereas compounds like Glaucocalyxin A and Diosbulbinoside D feature fused polycyclic systems. Macrocyclic compounds often exhibit enhanced binding specificity compared to fused systems due to their preorganized cavities . The 1,4-benzodioxin-based thiadiazole analogs lack a macrocyclic backbone but incorporate sulfur and nitrogen heteroatoms, which enhance electronic interactions and enzymatic inhibition .
  • Functional Group Diversity: The dione groups in this compound are critical for hydrogen bonding, similar to the 3,15-dione in Glaucocalyxin A, which interacts with kinase active sites . Diosbulbinoside D’s 6,15-dione and lactone moieties contribute to its cytotoxicity by disrupting membrane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,14-Diazacyclohexacosane-2,15-dione
Reactant of Route 2
Reactant of Route 2
1,14-Diazacyclohexacosane-2,15-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.